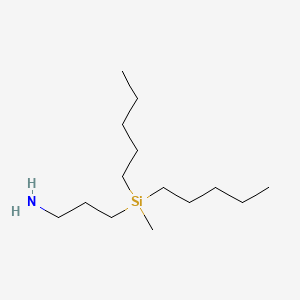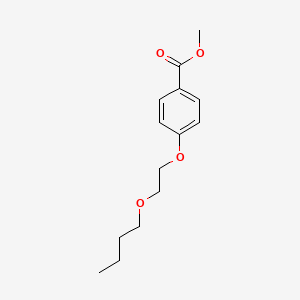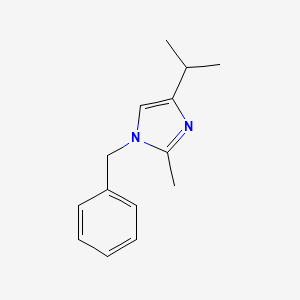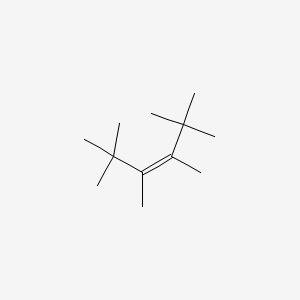![molecular formula C11H10N2O2S B14645007 2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- CAS No. 52800-59-6](/img/structure/B14645007.png)
2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- is a heterocyclic compound that features a five-membered ring structure containing nitrogen, sulfur, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the imidazolidinone ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to the active site of an enzyme, inhibiting its activity, or by modulating the function of a receptor. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Imidazolidinone: A simpler analog without the methoxyphenyl and thioxo groups.
4-Imidazolidinone: Another analog with different substituents on the imidazolidinone ring.
Thiazolidinones: Compounds with a similar ring structure but containing sulfur in place of one of the nitrogen atoms.
Uniqueness
2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo- is unique due to the presence of both the methoxyphenyl and thioxo groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile compound for various applications, distinguishing it from other imidazolidinone derivatives.
Propiedades
Número CAS |
52800-59-6 |
|---|---|
Fórmula molecular |
C11H10N2O2S |
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
4-[(4-methoxyphenyl)methylidene]-5-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(16)13-11(14)12-9/h2-6H,1H3,(H2,12,13,14,16) |
Clave InChI |
ZBDJAWKHXMMSQP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=S)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)

![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)

![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)


![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)


